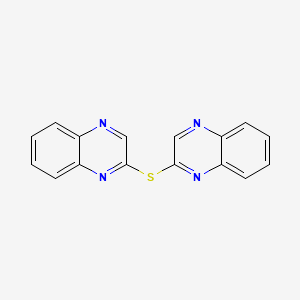

2,2'-Sulfanediyldiquinoxaline

Description

Significance of Quinoxaline (B1680401) Core in Contemporary Chemical Research

The quinoxaline moiety, a heterocyclic scaffold composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, stands as a "privileged structure" in the landscape of modern chemical research. researchgate.netnih.gov Also known as benzopyrazine, it is a bioisostere of other crucial aromatic systems like quinoline, naphthalene, and benzothiophene. nih.govscispace.com This structural relationship allows it to interact with a wide array of biological targets, making it a cornerstone in medicinal chemistry. researchgate.netnih.gov

Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antimalarial, and antitubercular properties. researchgate.netscispace.comfarmaceut.orgtandfonline.com The clinical relevance of this scaffold is underscored by its presence in established drugs. For instance, clofazimine, an antileprosy and antitubercular drug, features a quinoxaline core. nih.gov Researchers continuously explore new quinoxaline-based compounds for therapeutic applications, targeting diseases from cancer to parasitic infections. scispace.comfarmaceut.org

Beyond its biomedical importance, the quinoxaline core is integral to materials science. Its unique electronic properties, stemming from the nitrogen heteroatoms that can stabilize ion radical species, make it a valuable component in the design of functional materials. scispace.com These applications include the development of luminescent materials, organic dyes, and organic semiconductors. researchgate.netscispace.comtandfonline.comarabjchem.org

Table 1: Selected Applications of the Quinoxaline Core

| Field | Application | Examples/Significance | References |

|---|---|---|---|

| Medicinal Chemistry | Anticancer | Inhibition of various cancer cell lines, including breast and colorectal cancer. | farmaceut.org |

| Antitubercular | Core structure in drugs like Clofazimine, active against MDR-TB. | researchgate.netnih.gov | |

| Antimalarial | Development of new agents to combat drug-resistant malaria strains. | researchgate.netscispace.com | |

| Antibacterial/Antifungal | Broad-spectrum activity against various pathogens. | scispace.comtandfonline.com | |

| Materials Science | Luminescent Materials | Used in electroluminescent devices due to their photophysical properties. | researchgate.netarabjchem.org |

| Organic Semiconductors | Potential use in electronic components. | researchgate.net | |

| Organic Dyes | Utilized for their distinct chromophoric characteristics. | researchgate.net | |

| Corrosion Inhibitors | Ability to protect metal surfaces from corrosion. | scispace.com |

Structural and Electronic Contributions of Thioether Bridges in Organic Systems

Structurally, the inclusion of a thioether bridge influences the conformation and rigidity of a molecule. Compared to a more flexible alkyl chain or a rigid double bond, the geometry of the C-S-C linkage (with a bond angle typically around 100-105°) imposes a distinct spatial arrangement on the linked moieties. This structural control is crucial in the design of molecules that require a specific three-dimensional shape for their function. Furthermore, thioether linkages offer enhanced chemical stability, particularly against reduction, when compared to disulfide (S-S) bonds. nih.gov

Electronically, the sulfur atom in a thioether bridge plays a significant role. With its available lone pairs and d-orbitals, sulfur can participate in electronic interactions within the molecular system. The formation of thioether structures can enhance charge conductance, improve energy storage, and favor light absorption. nih.gov In conjugated systems, the thioether bridge can influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The presence of the sulfur atom can also affect the photophysical properties of a molecule, sometimes leading to a decrease in fluorescence quantum yields compared to non-sulfur analogues. clockss.org However, the conductivity through a thioether bond is generally lower than that of a direct C-C bond, a factor that must be considered when designing conductive molecular materials. nih.gov

Table 2: Influence of Thioether Bridges on Molecular Properties

| Property | Contribution of Thioether Bridge | References |

|---|---|---|

| Structural | Defines molecular geometry and conformation. | nih.gov |

| Increases mechanical strength in polymers. | nih.gov | |

| Offers enhanced stability to reduction compared to disulfide bonds. | nih.gov | |

| Electronic | Improves charge conductance and energy storage. | nih.gov |

| Modulates HOMO-LUMO energy gap in conjugated systems. | researchgate.net | |

| Can influence photophysical properties like fluorescence. | clockss.org | |

| Chemical Synthesis | Can be formed from stable, odorless reagents, avoiding malodorous thiols. | mdpi.com |

Historical and Conceptual Development of 2,2'-Sulfanediyldiquinoxaline within Diquinoxaline Chemistry

The conceptual path to a molecule like this compound is rooted in the broader evolution of synthetic strategies within quinoxaline chemistry. A key aspect of this development has been the use of versatile, multifunctional building blocks that allow for the systematic construction of more complex architectures from simple quinoxaline units.

A pivotal precursor in this field is 2,3-dichloroquinoxaline (B139996) (DCQX). arabjchem.org The reactivity of the chlorine atoms in DCQX towards nucleophilic substitution provides a powerful tool for creating new carbon-heteroatom bonds at the C2 and C3 positions of the quinoxaline ring. arabjchem.org The reaction of DCQX and its derivatives with sulfur-containing nucleophiles represents a direct synthetic route to thioether-linked quinoxaline systems. For example, reactions with bis-S-nucleophiles have been used to synthesize larger, fused systems like dithia-tetraaza-pentacenes. arabjchem.org

The synthesis of this compound specifically involves linking two quinoxaline rings via a single sulfur atom. This structure represents a fundamental "diquinoxaline" system, a class of molecules that has been explored for applications ranging from host-guest chemistry to catalysis. Researchers have synthesized various diquinoxaline cavitands and other macrocycles by linking quinoxaline units, demonstrating the modularity of this chemical system. researchgate.netnih.govacs.org The creation of a simple thioether-bridged diquinoxaline is a logical step in this bottom-up approach to molecular construction, serving as a basic model for understanding the interaction between two quinoxaline moieties through a flexible, electronically active linker. While the exact first synthesis is not prominently documented in the reviewed literature, the existence of the compound is confirmed in chemical databases, indicating it is a recognized chemical entity. epa.govepa.gov

Structure

3D Structure

Properties

CAS No. |

115071-16-4 |

|---|---|

Molecular Formula |

C16H10N4S |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

2-quinoxalin-2-ylsulfanylquinoxaline |

InChI |

InChI=1S/C16H10N4S/c1-3-7-13-11(5-1)17-9-15(19-13)21-16-10-18-12-6-2-4-8-14(12)20-16/h1-10H |

InChI Key |

OEHSFGBATTWMHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)SC3=NC4=CC=CC=C4N=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Sulfanediyldiquinoxaline

Strategies for Carbon-Sulfur Bond Formation in Diquinoxaline Scaffolds

The principal strategies for assembling the 2,2'-Sulfanediyldiquinoxaline scaffold focus on the creation of the thioether bridge. Nucleophilic substitution reactions represent the most direct and commonly employed approach.

Nucleophilic Substitution Pathways for Thioether Linkage Formation

Nucleophilic substitution pathways are a cornerstone in the synthesis of this compound. These methods typically involve the reaction of an electrophilic quinoxaline (B1680401) precursor with a nucleophilic sulfur source. The efficiency of these reactions is often dependent on the nature of the leaving group on the quinoxaline ring and the reactivity of the sulfur nucleophile.

A prominent method for the synthesis of this compound involves the use of a halogenated quinoxaline, such as 2-chloroquinoxaline (B48734), as an electrophilic substrate. The halogen atom at the 2-position activates the carbon for nucleophilic attack. The reaction proceeds by the displacement of the chloride ion by a suitable sulfur nucleophile.

A specific example of this approach is the reaction of 2-chloroquinoxaline with quinoxaline-2-thiol (B7761206) in the presence of a base. The base, such as sodium methylate, deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the 2-position of 2-chloroquinoxaline, displacing the chloride and forming the desired di-2-quinoxalyl sulfide (B99878). This reaction is typically carried out in a suitable solvent to facilitate the dissolution of the reactants and the progression of the reaction.

Table 1: Reaction components for the synthesis of Di-2-quinoxalyl Sulfide

| Reactant 1 | Reactant 2 | Base |

| 2-Chloroquinoxaline | Quinoxaline-2-thiol | Sodium methylate |

This method provides a direct route to the target molecule, leveraging the well-established reactivity of halo-N-heterocycles in nucleophilic aromatic substitution reactions.

The success of the nucleophilic substitution pathway described above hinges on the availability of quinoxaline-2-thiol. This key intermediate can be synthesized from the same halogenated precursor, 2-chloroquinoxaline. The reaction of 2-chloroquinoxaline with thiourea (B124793) in a solvent like methanol (B129727) leads to the formation of an S-2-quinoxalylisothiouronium chloride intermediate. Subsequent hydrolysis of this intermediate, typically with a base such as sodium hydroxide, yields quinoxaline-2-thiol.

Once generated, the quinoxaline-2-thiol can exist in equilibrium with its tautomeric form, quinoxaline-2(1H)-thione. In the presence of a base, it is readily deprotonated to form the quinoxaline-2-thiolate anion. This powerful nucleophile is central to the formation of the thioether linkage, as it can readily react with an electrophilic partner, such as another molecule of 2-chloroquinoxaline, to furnish this compound.

Oxidative and Reductive Coupling Approaches for Sulfane Bridging

While nucleophilic substitution is a primary route, oxidative and reductive coupling methods offer alternative strategies for the formation of the sulfane bridge in diquinoxaline systems. An electrochemical approach has been reported for the C(sp2)–H thioetherification of quinoxalin-2(1H)-ones with thiols. acs.org This method proceeds under metal- and chemical oxidant-free conditions, providing an environmentally benign pathway to 3-alkylthiol-substituted quinoxalin-2(1H)-ones. acs.org Although not a direct synthesis of this compound, this oxidative cross-coupling highlights the potential for forming C-S bonds on the quinoxaline scaffold through oxidative pathways.

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced synthetic techniques are being explored. These include the use of catalysts to mediate the carbon-sulfur bond formation.

Catalyst-Mediated Methodologies for Enhanced Selectivity and Yield

The synthesis of diaryl and di-heteroaryl sulfides can be significantly enhanced through the use of transition metal catalysts. Copper and palladium complexes are particularly effective in catalyzing C–S bond formation. researchgate.netnih.gov For instance, copper-catalyzed coupling of thiols with aryl iodides has been shown to be a practical method for the synthesis of aryl sulfides. nih.gov

In the context of quinoxaline chemistry, palladium-catalyzed domino reactions using thiourea as a dihydrosulfide surrogate have been developed for the synthesis of biarylthioethers. organic-chemistry.orgnih.gov These methods offer a one-pot approach to complex sulfur-containing heterocycles. While a specific application of these catalytic systems to the synthesis of this compound is not explicitly detailed in the reviewed literature, they represent a promising avenue for future research. The development of a catalyst system tailored for the coupling of 2-chloroquinoxaline with a sulfur source or for the direct coupling of 2-haloquinoxalines could lead to higher yields, milder reaction conditions, and greater functional group tolerance.

Magnetically recoverable catalysts, such as a copper complex supported on magnetic nanoparticles, have also been developed for the synthesis of heteroaryl-aryl and di-heteroaryl sulfides. researchgate.netrsc.org These catalysts are efficient, eco-friendly, and can be easily separated and reused, offering a sustainable approach to the synthesis of these valuable compounds. researchgate.netrsc.org

Solvent System Influences on Reaction Efficiency and Product Purity

The choice of solvent is critical in the synthesis of this compound, as it significantly influences the reaction rate, yield, and the purity of the final product. The reaction, proceeding through a nucleophilic aromatic substitution (SNAr) mechanism, involves the formation of a charged intermediate (Meisenheimer complex), the stability of which is highly dependent on the surrounding medium. nih.govopenstax.org

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally the preferred choice for SNAr reactions. rsc.org These solvents possess high dielectric constants, which help to solvate and stabilize the charged Meisenheimer complex formed during the reaction. nih.gov This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate. Furthermore, polar aprotic solvents are effective at dissolving both the organic substrate (2-chloroquinoxaline) and the inorganic nucleophile (e.g., sodium sulfide), ensuring a homogeneous reaction mixture and facilitating efficient interaction between the reactants. The use of DMF, for instance, has been shown to be effective for the reaction of 2,6-dichloroquinoxaline (B50164) with various nucleophiles.

Polar Protic Solvents: Solvents like ethanol, methanol, or water are generally less effective for this type of reaction. While they are polar, their ability to form hydrogen bonds can have a detrimental effect. libretexts.org These solvents can solvate the nucleophile (e.g., the sulfide ion) very strongly through hydrogen bonding, creating a solvent cage that reduces its nucleophilicity and slows down the reaction rate. libretexts.org Although some reactions involving sulfur nucleophiles have been reported in ethanol, the yields and reaction times may not be optimal. researchgate.net

Non-Polar Solvents: Non-polar solvents such as toluene, hexane, or benzene (B151609) are typically poor choices for this synthesis. They are unable to effectively dissolve the ionic sulfide reagent and cannot stabilize the charged reaction intermediate, leading to very slow or no reaction.

The purity of the final product is also influenced by the solvent system. A well-chosen solvent that promotes a clean and complete reaction will minimize the formation of side products. The solubility of the product in the chosen solvent is another consideration for purification. An ideal solvent would allow for the reaction to proceed efficiently and then, upon completion, facilitate easy isolation of the product, perhaps through precipitation by cooling or the addition of an anti-solvent.

Table 1: Influence of Solvent Type on the Synthesis of this compound

| Solvent Type | Examples | Effect on Reaction Rate | Rationale | Potential for Product Purity |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Stabilizes the charged Meisenheimer intermediate; good solubility for reactants. | High |

| Polar Protic | Ethanol, Methanol, Water | Moderate to Low | Solvates and deactivates the nucleophile through hydrogen bonding. | Moderate |

| Non-Polar | Toluene, Hexane, Benzene | Very Low to None | Poor solubility of ionic reactants; does not stabilize the reaction intermediate. | Low |

Modern Approaches in Organic Synthesis Applicable to Diquinoxaline Thioethers

Transition-Metal-Catalyzed Cross-Coupling Reactions: Copper- and palladium-catalyzed cross-coupling reactions are powerful tools for the formation of diaryl and di(hetero)aryl thioethers. nih.gov These methods typically involve the coupling of a halo-heteroarene (like 2-chloroquinoxaline) with a thiol or a sulfide source.

Copper-Catalyzed Synthesis: Copper-catalyzed methods, often referred to as Ullmann-type couplings, are well-established for C-S bond formation. These reactions can couple heteroaryl halides with thiols under conditions that are often milder than traditional SNAr reactions. The use of specific ligands can further enhance the efficiency and scope of these transformations. A potential modern route to this compound could involve the copper-catalyzed reaction of 2-chloroquinoxaline with quinoxaline-2-thiol or the direct coupling with a sulfide source.

Palladium-Catalyzed Synthesis: Palladium catalysis offers another versatile platform for C-S bond formation. Buchwald-Hartwig amination protocols have been successfully adapted for C-S coupling, allowing for the reaction of aryl or heteroaryl halides with thiols under mild conditions. These reactions are known for their broad functional group tolerance.

Direct C-H Sulfenylation: Another modern approach involves the direct C-H sulfenylation of the quinoxaline ring. mdpi.com This strategy avoids the pre-functionalization step of creating a halo-quinoxaline. While potentially more atom-economical, achieving regioselectivity at the 2-position of an unsubstituted quinoxaline ring would be a significant challenge that would need to be addressed, possibly through the use of directing groups.

Alternative Sulfur Sources: Modern synthetic protocols have also explored the use of alternative and more user-friendly sulfur sources. For instance, arylsulfonyl chlorides can be used as a source of sulfur in reductive coupling reactions to form thioethers. sigmaaldrich.comrsc.org Such a method could potentially be adapted for the synthesis of this compound, offering a different synthetic strategy.

These modern techniques, with their emphasis on catalytic cycles and milder reaction conditions, represent the forefront of synthetic methodology and could be applied to overcome some of the potential limitations of the classical SNAr approach for preparing this compound, potentially leading to higher yields and greater purity. nih.govacs.org

Elucidation of Reaction Mechanisms in 2,2 Sulfanediyldiquinoxaline Formation

Mechanistic Investigations of Thioether Bond Formation in Heterocyclic Systems

The construction of thioether bonds in heterocyclic systems, such as in 2,2'-Sulfanediyldiquinoxaline, predominantly proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-poor aromatic and heteroaromatic compounds. The quinoxaline (B1680401) nucleus, with its two nitrogen atoms, withdraws electron density from the carbocyclic ring, rendering the carbon atoms, particularly at the C2 and C3 positions, susceptible to nucleophilic attack.

The SNAr mechanism is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A sulfur nucleophile, such as a hydrosulfide (B80085) ion (HS⁻) or a thiolate (RS⁻), attacks the electron-deficient carbon atom bearing a leaving group (typically a halogen) on the quinoxaline ring. This initial attack is generally the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this complex is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro groups, if present, and the nitrogen atoms of the quinoxaline ring. wikipedia.org

Elimination of the Leaving Group: In the subsequent, typically faster step, the leaving group is expelled, and the aromaticity of the quinoxaline ring is restored, yielding the thioether product.

Detailed Analysis of Nucleophilic Substitution (SN2/SN1) Pathways for Quinoxaline Derivatives

While the SNAr mechanism is the most plausible pathway for the formation of this compound, it is instructive to consider and rule out other potential nucleophilic substitution mechanisms, namely SN1 and SN2.

SN1 Pathway: An SN1 mechanism involves the unimolecular ionization of the substrate to form a carbocation, which is then trapped by the nucleophile. In the context of an aryl halide like 2-chloroquinoxaline (B48734), the formation of an aryl cation is highly unfavorable due to the instability of this intermediate. wikipedia.org The sp² hybridized orbital of the cationic carbon is high in energy, and the positive charge cannot be effectively delocalized within the aromatic π-system. Therefore, an SN1 pathway is considered highly unlikely for this reaction.

SN2 Pathway: A direct bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry. This mechanism is characteristic of aliphatic systems. For an sp²-hybridized carbon atom within an aromatic ring, as in 2-chloroquinoxaline, backside attack is sterically hindered by the ring itself. wikipedia.org The geometry of the aromatic ring prevents the nucleophile from approaching the carbon atom from the required trajectory. Consequently, a classical SN2 mechanism is not a viable pathway for this transformation.

The overwhelming evidence from studies on the reactivity of halo-heteroaromatic compounds points towards the SNAr mechanism as the operative pathway.

Kinetics and Thermodynamics of Formation Processes

Rate = k[Quinoxaline-X][S²⁻] (where X is the leaving group)

Several factors influence the reaction rate:

Nature of the Leaving Group: The rate of substitution is influenced by the ability of the leaving group to depart. For SNAr reactions, the rate-determining step is the initial nucleophilic attack. Therefore, more electronegative leaving groups, which enhance the electrophilicity of the carbon atom being attacked, can increase the reaction rate. This is in contrast to SN1 and SN2 reactions where the bond strength to the leaving group is a more critical factor in the rate-determining step.

Strength of the Nucleophile: A more potent nucleophile will attack the electron-deficient quinoxaline ring more readily, leading to a faster reaction rate. The nucleophilicity of the sulfur species is a key determinant of the reaction kinetics.

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally preferred for SNAr reactions. These solvents can solvate the cation of the sulfide (B99878) salt, thereby increasing the effective nucleophilicity of the sulfide anion, while not strongly solvating the anion itself.

| Factor | Effect on Reaction Rate | Rationale |

| Leaving Group | F > Cl > Br > I (in some SNAr) | The high electronegativity of fluorine polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. |

| Nucleophile Strength | Stronger nucleophiles increase the rate | A more potent nucleophile will more readily attack the electron-deficient carbon atom of the quinoxaline ring. |

| Solvent | Polar aprotic solvents increase the rate | These solvents effectively solvate the counter-ion of the nucleophile, enhancing its reactivity, and do not strongly solvate the nucleophilic anion. |

| Electron-withdrawing groups on the quinoxaline ring | Increase the rate | These groups further decrease the electron density of the ring, making it more susceptible to nucleophilic attack and stabilizing the intermediate Meisenheimer complex. |

Identification and Characterization of Reaction Intermediates

The key reaction intermediate in the formation of this compound via the SNAr mechanism is the Meisenheimer complex . wikipedia.org This anionic σ-complex is formed upon the addition of the sulfur nucleophile to the quinoxaline ring.

The structure of the Meisenheimer complex in this reaction would involve the tetrahedral coordination of the carbon atom at the 2-position of the quinoxaline ring, bonded to both the incoming sulfur nucleophile and the leaving group. The negative charge is delocalized throughout the π-system of the quinoxaline ring, with significant contributions from resonance structures that place the negative charge on the nitrogen atoms and the ortho and para positions relative to the point of attack.

Direct observation and characterization of Meisenheimer complexes can be challenging due to their transient nature. However, their existence is well-established through a variety of spectroscopic techniques, including NMR and UV-Vis spectroscopy, in related SNAr reactions. wikipedia.org In some cases, particularly with highly electron-deficient aromatic systems and strong nucleophiles, stable Meisenheimer salts have been isolated and characterized.

Coordination Chemistry of 2,2 Sulfanediyldiquinoxaline

Ligand Design Principles and Potential Coordination Modes

The unique structural arrangement of 2,2'-Sulfanediyldiquinoxaline, featuring two quinoxaline (B1680401) units linked by a sulfur atom, provides a fascinating platform for ligand design. The presence of multiple potential donor atoms—the nitrogen atoms of the quinoxaline rings and the bridging sulfur atom—imparts a range of coordination possibilities.

Chelation Behavior and Denticity of the Diquinoxaline Framework

The diquinoxaline framework within this compound is inherently suited for chelation, the process by which a ligand binds to a central metal ion at two or more points to form a ring structure. The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. In the case of this compound, the two nitrogen atoms, one from each quinoxaline ring, can act as a bidentate chelating agent, forming a stable chelate ring with a metal ion. This chelating ability is a well-documented feature of ligands incorporating 2,2'-bipyridine-like moieties, to which the diquinoxaline framework is analogous. nih.gov The formation of such chelate rings enhances the stability of the resulting metal complexes.

Role of Nitrogen and Sulfur Donor Atoms in Metal Complexation

The coordination of this compound to metal ions is primarily facilitated by its nitrogen and sulfur donor atoms. The nitrogen atoms within the quinoxaline rings are effective coordination sites due to their lone pair of electrons. In many quinoxaline-based ligands, these nitrogen atoms readily coordinate to transition metal ions.

The bridging sulfur atom introduces an additional layer of complexity and versatility to the ligand's coordination behavior. Sulfur, as a soft donor atom, exhibits a strong affinity for soft metal ions. The sulfide (B99878) bridge in covalent quinoxaline frameworks has been shown to be redox-active and can participate in reversible cleavage and formation of bonds upon interaction with metal ions like lithium. nih.gov This suggests that the sulfur atom in this compound can play a crucial role in the electronic properties and reactivity of its metal complexes.

Ambidentate Coordination Possibilities and Their Implications

Ambidentate ligands are those that can coordinate to a metal center in two or more different ways. This compound presents the potential for ambidentate coordination. While chelation through the two quinoxaline nitrogen atoms is a likely coordination mode, the sulfur atom can also act as a coordination site, either alone or in conjunction with the nitrogen atoms.

Furthermore, the sulfur atom can act as a bridging ligand, linking two or more metal centers. This bridging capability is a known feature of sulfide ligands and can lead to the formation of polynuclear or polymeric coordination complexes. nih.gov The specific coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Formation and Stability of Metal-2,2'-Sulfanediyldiquinoxaline Complexes

The versatile coordination behavior of this compound allows for the formation of a wide range of metal complexes with diverse transition metal ions. The stability of these complexes is influenced by the chelate effect and the nature of the metal-ligand bonds.

Complexation with Diverse Transition Metal Ions

Quinoxaline-based ligands have been shown to form stable complexes with a variety of first-row transition metal ions, including Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.govchemrj.org For instance, sulfaquinoxaline, a related compound, forms octahedral complexes with these metal ions. chemrj.orgresearchgate.net It is therefore anticipated that this compound will also form stable complexes with these and other transition metals. The specific electronic and magnetic properties of the resulting complexes will be dictated by the d-electron configuration of the metal ion and the geometry of the coordination sphere.

Influence of Ligand Structure on Complex Stoichiometry and Geometry

The stoichiometry and geometry of metal complexes are fundamentally linked to the structure of the ligand. The bidentate chelating nature of the diquinoxaline framework in this compound would favor the formation of complexes with a 1:1 or 1:2 metal-to-ligand ratio.

The coordination geometry around the metal center can vary significantly. Based on studies of analogous quinoxaline-containing ligands, several geometries are possible for the metal complexes of this compound. These include octahedral, tetrahedral, and square planar arrangements. For example, complexes of 2-(2′-pyridyl)quinoxaline with first-row transition metals have been observed to adopt geometries ranging from octahedral to distorted trigonal bipyramidal and tetrahedral. nih.gov The final geometry is a result of a delicate balance between the electronic preferences of the metal ion, the steric constraints imposed by the ligand, and the coordination of any additional solvent molecules or counter-ions.

Below is a table summarizing the common coordination geometries observed for transition metal complexes with related quinoxaline-based ligands, which can serve as a predictive guide for the potential geometries of this compound complexes.

| Metal Ion | Coordination Number | Typical Geometry | Example Ligand |

|---|---|---|---|

| Co(II) | 6 | Octahedral | Sulfaquinoxaline |

| Ni(II) | 6 | Octahedral | Sulfaquinoxaline |

| Cu(II) | 6 | Octahedral | Sulfaquinoxaline |

| Cr(III) | 6 | Octahedral | Sulfaquinoxaline |

| Fe(III) | 6 | Octahedral | Sulfaquinoxaline |

| Zn(II) | 4 | Tetrahedral | 2-(2′-pyridyl)quinoxaline |

Metal-Ligand Stability Constants and Thermodynamic Considerations

The determination of stability constants is typically performed using techniques such as potentiometric pH-metric titrations, spectrophotometry, or isothermal titration calorimetry (ITC). researchgate.netresearchgate.net These experiments allow for the calculation of thermodynamic parameters that provide deeper insight into the complexation process:

Gibbs Free Energy (ΔG°): Calculated from the stability constant (ΔG° = -RTlnK), this value indicates the spontaneity of the complex formation. A negative ΔG° signifies a spontaneous process.

Enthalpy (ΔH°): This parameter, often measured directly by calorimetry, reveals whether the reaction is exothermic (releases heat, negative ΔH°) or endothermic (absorbs heat, positive ΔH°). It reflects the energy change from bond-making and bond-breaking.

Entropy (ΔS°): This value represents the change in disorder of the system upon complexation. A positive ΔS° indicates an increase in disorder, which can be a significant driving force for complexation, especially in the case of chelation.

Illustrative Data Table for Hypothetical Metal Complexes

The following table is a hypothetical representation of stability and thermodynamic data for 1:1 complexes of this compound (L) with various metal ions in a given solvent system, designed to illustrate these concepts.

| Metal Ion | log K₁ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| Co(II) | 6.8 | -38.8 | -15.5 | +23.3 |

| Ni(II) | 7.5 | -42.8 | -18.2 | +24.6 |

| Cu(II) | 9.2 | -52.5 | -25.0 | +27.5 |

| Zn(II) | 6.5 | -37.1 | -12.1 | +25.0 |

This table is for illustrative purposes only and is not based on experimental data for the specific compound.

Structural Diversity of this compound Metal Complexes

Key structural possibilities include:

Mononuclear Complexes: The most straightforward structure would involve a single metal center coordinated by one or more molecules of the ligand. For example, with a metal like Copper(II) in a square planar or octahedral geometry, complexes with the general formula [M(L)X₂] or [M(L)₂(X)₂] (where X is a halide or solvent molecule) could form. Studies on related ligands like 2-(2′-pyridyl)quinoxaline (pqx) have shown the formation of five-coordinate trigonal bipyramidal [Cu(pqx)Cl₂(DMSO)] complexes. nih.gov

Dinuclear or Polynuclear Complexes: The quinoxaline moiety itself can act as a bridging unit, potentially leading to the formation of dinuclear or polynuclear structures. ijfans.org While chelation within a single ligand is likely dominant, intermolecular bridging could occur under specific conditions, leading to coordination polymers.

Variable Coordination Geometries: Depending on the metal ion, a variety of geometries are possible. First-row transition metals commonly form four-, five-, or six-coordinate complexes, leading to tetrahedral, square planar, trigonal bipyramidal, or octahedral structures. nih.govnih.gov For instance, complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde with Ni(II) have been shown to adopt a distorted octahedral geometry. ijfans.org

Table of Potential Structural Motifs

| Structural Type | Potential Formula | Common Geometries | Method of Characterization |

| Mononuclear | [M(L)Cl₂], [M(L)₂]²⁺ | Tetrahedral, Square Planar | Single-Crystal X-ray Diffraction |

| Mononuclear | [M(L)₂(H₂O)₂]²⁺, [M(L)₃]²⁺ | Octahedral, Trigonal Bipyramidal | Single-Crystal X-ray Diffraction |

| Dinuclear Macrocycle | [M₂(L)₂(X)₄] | Distorted Octahedral | Single-Crystal X-ray Diffraction |

| 1D Coordination Polymer | [M(L)X₂]n | Bridged Octahedral | Single-Crystal X-ray Diffraction |

Theoretical Frameworks in Coordination Compound Analysis

In modern coordination chemistry, experimental studies are frequently complemented by theoretical calculations to provide a deeper understanding of the structure, bonding, and electronic properties of metal complexes. Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for this purpose. nih.govmdpi.com

For complexes of this compound, DFT calculations could be employed to:

Geometry Optimization: Predict the lowest-energy three-dimensional structure of the ligand and its metal complexes. nih.govmdpi.com This allows for the calculation of bond lengths and angles, which can be compared with experimental data from X-ray crystallography to validate the proposed structure.

Electronic Structure Analysis: Calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter used to predict the chemical reactivity and kinetic stability of the molecule. nih.gov

Spectroscopic Property Prediction: DFT methods can be used to calculate vibrational frequencies, which can then be compared to experimental infrared (IR) spectra to aid in the assignment of characteristic bands. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate UV-Visible absorption spectra. mdpi.com

Reaction Mechanism and Stability: Theoretical calculations can model reaction pathways and determine thermodynamic parameters, offering insights that complement experimental stability constant data. nih.gov

Quantum chemical calculations on related quinoxaline-based systems have successfully been used to determine the optimum geometry of ligands and their metal complexes, establishing key reactivity parameters. nih.gov These theoretical frameworks are invaluable for rationalizing experimental findings and guiding the design of new coordination compounds with desired properties.

Advanced Spectroscopic Characterization of 2,2 Sulfanediyldiquinoxaline and Its Complexes

Vibrational Spectroscopy for Structural Probing

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 2,2'-Sulfanediyldiquinoxaline.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For this compound, the FTIR spectrum is expected to be dominated by the characteristic vibrations of the quinoxaline (B1680401) rings and the C-S-C thioether bridge.

The quinoxaline ring system would give rise to a series of distinct absorption bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. scialert.net The C=C and C=N stretching vibrations within the fused aromatic rings are expected to produce a set of characteristic sharp peaks in the 1625–1430 cm⁻¹ range. scialert.netscialert.net Specifically, the C=N stretching frequency is typically observed between 1630-1600 cm⁻¹. scialert.net In-plane and out-of-plane C-H bending vibrations would also be present, with the in-plane deformations appearing in the 1300-1000 cm⁻¹ region and the out-of-plane bends, which are often characteristic of the substitution pattern on the aromatic ring, appearing between 900-667 cm⁻¹. scialert.net

The thioether linkage (C-S-C) is expected to exhibit a weak C-S stretching vibration. The position of this band can be variable and is generally found in the 730-570 cm⁻¹ range. umd.edu The weakness of this absorption is a known characteristic of thioethers in IR spectroscopy. Upon complexation with a metal ion, shifts in the vibrational frequencies of the quinoxaline ring, particularly the C=N and ring stretching modes, would be expected, indicating the coordination of the nitrogen atoms to the metal center.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=C and C=N Stretch (Quinoxaline Ring) | 1625-1430 | Strong, Sharp |

| C-H In-plane Bend | 1300-1000 | Medium to Weak |

| C-H Out-of-plane Bend | 900-667 | Strong to Medium |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. A key principle is that molecular vibrations that result in a change in polarizability are Raman active. chemicalbook.com For this compound, the symmetric vibrations of the quinoxaline rings are expected to be particularly strong in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface (typically silver or gold) by several orders of magnitude. This enhancement is primarily due to electromagnetic and chemical enhancement mechanisms. researchgate.net

For the trace analysis of this compound, SERS would be an invaluable tool. The molecule's interaction with the metal surface would likely occur through the nitrogen lone pairs of the quinoxaline rings and potentially the sulfur atom of the thioether bridge. This interaction would lead to significant enhancement of the vibrational modes of the quinoxaline rings. The orientation of the molecule on the surface would influence which vibrational modes are most strongly enhanced. For instance, if the molecule adsorbs with the quinoxaline rings perpendicular to the surface, the out-of-plane bending modes might be more significantly enhanced. SERS could also be used to study the interactions of the metal complexes of this compound with surfaces, providing insights into their binding and orientation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity, chemical environment, and spatial relationships of atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For this compound, the ¹H NMR spectrum would be characterized by signals arising from the protons on the two quinoxaline rings.

The aromatic protons of the quinoxaline rings are expected to resonate in the downfield region, typically between δ 7.5 and 9.0 ppm. chemicalbook.comniscpr.res.in The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would depend on the substitution pattern on the benzene (B151609) portion of the quinoxaline rings. The protons on the pyrazine (B50134) ring of the quinoxaline system are also expected in this region. Protons on carbons adjacent to the sulfur atom in aryl thioethers are typically found in the range of δ 2.0 to 3.0 ppm if they are on an alkyl group, but in this case, the sulfur is directly attached to the aromatic quinoxaline ring, so the effect would be on the aromatic protons' shifts. libretexts.org Upon complexation with a diamagnetic metal ion, subtle shifts in the positions of the quinoxaline proton signals would be anticipated due to the change in the electronic environment upon coordination.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of this compound would show a series of signals corresponding to the carbons of the quinoxaline rings.

The aromatic and heteroaromatic carbons of the quinoxaline rings are expected to resonate in the δ 120-155 ppm range. rsc.orgmdpi.com The carbons directly bonded to the nitrogen atoms would likely appear at the lower field (higher ppm) end of this range. The carbon atom directly attached to the sulfur of the thioether linkage is also expected to be in the aromatic region, with its chemical shift influenced by the sulfur atom. nih.gov The symmetry of the molecule will determine the number of unique carbon signals observed. If the molecule possesses a C₂ axis of symmetry, the number of signals will be half the total number of carbon atoms. Any deviation from this symmetry, for instance, in a metal complex with a specific geometry, would result in a more complex spectrum with more signals.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quinoxaline Aromatic Carbons | 120 - 155 |

Advanced Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound. wikipedia.org Unlike one-dimensional (1D) NMR, which can suffer from signal overlap in intricate molecules, 2D NMR spreads the signals across two frequency axes, resolving ambiguities and revealing connectivity between different nuclei. wikipedia.orglibretexts.org Key techniques for assigning the molecular framework of this compound and its complexes include Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC).

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds (J-coupling). libretexts.org In the COSY spectrum of this compound, the diagonal peaks correspond to the 1D ¹H NMR spectrum. The crucial information is contained in the off-diagonal cross-peaks, which connect protons that are spin-spin coupled. emerypharma.comsdsu.edu For instance, a cross-peak between two protons in the aromatic region would confirm their adjacency on the quinoxaline ring, allowing for the step-by-step mapping of the proton environment on each quinoxaline moiety.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps the direct, one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orghuji.ac.il The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. emerypharma.com Each peak in the spectrum represents a C-H bond, correlating the chemical shift of a specific proton with that of its directly bonded carbon atom. sdsu.edu This technique is invaluable for assigning the carbon signals of this compound, which is often challenging using ¹³C NMR alone. emerypharma.com By combining the proton assignments from COSY with the C-H correlations from HSQC, a comprehensive and unambiguous assignment of the molecule's backbone can be achieved. For more complex structures or to establish long-range connectivity (over 2-4 bonds), techniques like Heteronuclear Multiple Bond Correlation (HMBC) would be employed. uvic.ca

Electronic Absorption and Emission Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic properties of conjugated systems like this compound. msu.edunih.gov The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one, a process known as an electronic transition. msu.edu The UV-Vis spectrum of quinoxaline and its derivatives is typically characterized by multiple absorption bands corresponding to different electronic transitions. byu.edu

The spectrum of this compound is expected to show intense absorption bands arising from π → π* transitions associated with the conjugated aromatic system of the quinoxaline rings. libretexts.org These transitions, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are typically observed at shorter wavelengths (higher energy) and have high molar absorptivities (ε > 10,000 L mol⁻¹ cm⁻¹). msu.edulibretexts.org Additionally, transitions involving the non-bonding electrons on the nitrogen and sulfur atoms, known as n → π* transitions, may also be present. These are generally much weaker in intensity (ε = 10-100 L mol⁻¹ cm⁻¹) and can sometimes be obscured by the more intense π → π* bands. libretexts.org The specific wavelengths (λmax) and intensities of these absorptions are sensitive to the solvent and the presence of substituents on the quinoxaline rings. nih.gov

| Compound Class | Typical λmax (nm) | Transition Type | Reference Molar Absorptivity (ε) (L mol-1 cm-1) |

|---|---|---|---|

| Quinoxaline Derivatives | ~230-250 | π → π | >10,000 |

| Quinoxaline Derivatives | ~300-340 | π → π | >10,000 |

| Quinoxaline Derivatives | ~350-400 | n → π* | 10-100 |

Note: The data in this table represents typical values for quinoxaline derivatives and serves as an illustrative example for the expected electronic transitions in this compound. Specific values for the target compound require experimental measurement.

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been electronically excited. Many quinoxaline derivatives exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. nih.govnih.gov Upon excitation with light of an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound may relax from its excited state to the ground state by emitting a photon, a process known as fluorescence. nih.gov The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (occurs at a longer wavelength) relative to the absorption. nih.gov

Two critical parameters that quantify the efficiency and dynamics of the fluorescence process are the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf). nih.gov

Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov It is a dimensionless quantity ranging from 0 to 1. The quantum yields of quinoxaline derivatives can vary significantly, from weakly fluorescent (Φf < 0.01) to strongly emissive, depending on factors like substitution and solvent. researchgate.net For instance, some 2-substituted 3-methylquinoxalines have been reported to have quantum yields as low as 0.008. researchgate.net

Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. mdpi.com It is an intrinsic property of the fluorophore and is typically on the nanosecond (ns) timescale for organic molecules. mdpi.com The lifetime can be influenced by various quenching processes that provide non-radiative pathways for the molecule to return to the ground state.

| Parameter | Description | Typical Range for Quinoxalines |

|---|---|---|

| Emission λmax | Wavelength of maximum fluorescence intensity | 350 - 450 nm |

| Quantum Yield (Φf) | Ratio of photons emitted to photons absorbed | 0.001 - 0.6 |

| Lifetime (τf) | Average time in the excited state | 1 - 20 ns |

Note: The data presented are illustrative for the quinoxaline class of compounds. The specific photophysical properties of this compound would need to be determined experimentally.

Spectroelectrochemistry is a powerful technique that combines spectroscopy and electrochemistry to study the spectral changes of a molecule as its oxidation state is changed. This method is particularly useful for characterizing the redox behavior of N-heterocyclic compounds like quinoxalines. researchgate.net The quinoxaline moiety contains a π-electron deficient pyrazine ring, which makes it susceptible to reduction. researchgate.netresearchgate.net

In a typical spectroelectrochemical experiment, the UV-Vis-NIR spectrum of a solution of this compound is monitored while the potential of an electrode immersed in the solution is controlled. By applying a reducing potential, electrons are transferred to the molecule, generating radical anions and/or dianions. These reduced species have distinct electronic absorption spectra compared to the neutral parent molecule, allowing for their direct observation and characterization. researchgate.net These studies reveal information about the stability of the generated radical ions and the reversibility of the redox processes. researchgate.net The electrochemical reduction of quinoxaline derivatives often occurs in reversible or quasi-reversible steps, and the reduction potentials are sensitive to the molecular structure. researchgate.netabechem.com For some quinoxaline derivatives, the first reduction is a reversible one-electron process that generates a radical monoanion. researchgate.net

| Redox Process | Description | Technique | Information Obtained |

|---|---|---|---|

| Reduction | Molecule gains one or more electrons (e.g., Q → Q•-) | Cyclic Voltammetry (CV) | Reduction potentials (Ered), reversibility |

| Oxidation | Molecule loses one or more electrons | Cyclic Voltammetry (CV) | Oxidation potentials (Eox), reversibility |

| In-situ Spectroscopy | Spectra recorded during electrolysis | UV-Vis-NIR Spectroelectrochemistry | Identification of intermediate species (e.g., radical anions) |

Note: This table outlines the general principles of spectroelectrochemical investigations applicable to this compound.

X-ray Based Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nm of a material's surface. sintef.no For a compound like this compound, XPS can provide definitive confirmation of the presence of carbon, nitrogen, and sulfur, and more importantly, offer detailed information about their bonding environments. osti.gov

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is a characteristic of the element and its specific chemical (oxidation) state. nih.gov

For this compound, high-resolution XPS scans of the C 1s, N 1s, and S 2p regions would be of primary interest:

S 2p: The binding energy of the S 2p peak provides direct information about the chemical state of the sulfur atom. For a sulfide (B99878) linkage (C-S-C) as in the target molecule, the S 2p3/2 peak is expected in the range of 163-165 eV. thermofisher.com This is distinct from oxidized sulfur species like sulfones or sulfates, which would appear at much higher binding energies (>167 eV).

N 1s: The N 1s spectrum can distinguish between different types of nitrogen atoms. The quinoxaline nitrogens, being part of an aromatic heterocyclic system (C=N-C), are expected to have a binding energy around 398-399 eV. This value can shift depending on protonation or coordination to a metal center. nih.gov

C 1s: The C 1s spectrum can be deconvoluted into multiple components representing carbon atoms in different chemical environments, such as C-C/C-H in the benzene rings, C-N in the pyrazine rings, and C-S bonds.

By comparing the experimental binding energies to literature values and analyzing the atomic ratios calculated from peak areas, XPS provides a powerful tool for verifying the chemical structure and purity of this compound. nau.edu

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| S 2p3/2 | C-S-C (Sulfide) | 163.0 - 165.0 |

| N 1s | C=N-C (Quinoxaline) | 398.0 - 399.5 |

| C 1s | C-C, C-H (Aromatic) | ~284.8 |

| C-N | ~285.5 - 286.5 | |

| C-S | ~285.0 - 286.0 |

Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV. The values are typical ranges and can vary slightly based on the specific chemical environment and instrument calibration.

Single-Crystal and Powder X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is a primary technique for elucidating the atomic and molecular structure of a crystal. The method relies on the constructive interference of monochromatic X-rays and a crystalline sample.

Powder X-ray Diffraction (PXRD) is used to analyze microcrystalline powders. Instead of a single diffraction pattern from one crystal, PXRD produces a diffractogram which is a plot of signal intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. While less detailed than SCXRD, PXRD is crucial for identifying crystalline phases, determining the degree of crystallinity in a sample, and monitoring phase transitions. A PXRD analysis of this compound would provide its characteristic diffraction pattern, which could be used for quality control and identification in future studies.

Should crystallographic data for this compound become available, it would typically be presented in a table similar to the hypothetical example below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₀N₄S |

| Formula Weight | 290.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Computational Chemistry and Theoretical Investigations of 2,2 Sulfanediyldiquinoxaline

Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and biological activity of molecules. An NCI analysis, typically based on the electron density and its derivatives, can visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and π-stacking.

For 2,2'-Sulfanediyldiquinoxaline, an NCI analysis would be expected to reveal several key features:

π-π Stacking: The planar aromatic quinoxaline (B1680401) rings are likely to engage in π-π stacking interactions, which would play a significant role in the solid-state packing of the molecule.

C-H···N and C-H···S Interactions: The presence of nitrogen and sulfur atoms provides potential hydrogen bond acceptors. Weak hydrogen bonds of the C-H···N and C-H···S type could be critical in directing the assembly of molecules.

Sulfur-involved Interactions: The sulfur atom could participate in various non-covalent interactions, including lone pair-π and sulfur-π interactions, further influencing the molecular conformation and crystal structure.

A detailed NCI analysis would involve plotting the reduced density gradient (RDG) against the sign of the second eigenvalue of the Hessian matrix of the electron density. This would generate 3D maps highlighting the regions of different types of non-covalent interactions and their strengths.

Table 1: Hypothetical Non-Covalent Interactions in this compound and Their Expected Signatures in NCI Analysis

| Interaction Type | Donor | Acceptor | Expected NCI Plot Characteristics |

| π-π Stacking | Quinoxaline Ring | Quinoxaline Ring | Broad, delocalized surfaces between rings |

| C-H···N Hydrogen Bond | C-H on Quinoxaline | N on Quinoxaline | Small, localized surfaces near H and N atoms |

| C-H···S Hydrogen Bond | C-H on Quinoxaline | S atom | Small, localized surfaces near H and S atoms |

This table is based on theoretical expectations as no specific experimental or computational data for this compound is available.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. These models are valuable for predicting the properties of new, unsynthesized compounds, thereby accelerating the discovery process.

A QSPR study on this compound and its derivatives would involve:

Dataset Compilation: Assembling a set of molecules with known experimental data for a specific property (e.g., solubility, melting point, electronic properties).

Descriptor Calculation: Computing a large number of molecular descriptors that encode structural, electronic, and topological information.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For this compound, QSPR models could be developed to predict properties such as:

Electronic Properties: HOMO-LUMO gap, ionization potential, and electron affinity, which are crucial for applications in organic electronics.

Physicochemical Properties: Solubility in different solvents, which is important for pharmaceutical and material processing.

Biological Activity: If a relevant biological target is identified, QSPR could be used to predict the activity of novel derivatives.

Table 2: Potential Molecular Descriptors for QSPR Modeling of this compound Derivatives

| Descriptor Class | Examples | Relevance |

| Constitutional | Molecular Weight, Number of N and S atoms | Basic molecular properties |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Molecular size and shape |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |

This table outlines descriptor classes that would be relevant for a QSPR study, should the necessary experimental data become available.

Supramolecular Chemistry Involving 2,2 Sulfanediyldiquinoxaline

Molecular Recognition Phenomena with 2,2'-Sulfanediyldiquinoxaline as a Receptor or Substrate

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The quinoxaline (B1680401) moiety is a well-established component in receptors designed for recognizing various guest species. While direct studies on this compound are limited, the behavior of analogous bis-quinoxaline structures provides significant insight into its potential.

For instance, synthetic "molecular tweezers" based on fluorinated syn-bis-quinoxaline scaffolds have been developed as receptors for electron-rich guest compounds. beilstein-journals.orgnih.gov These tweezers utilize a rigid tether to hold two quinoxaline "pincers" in a pre-organized conformation, creating a binding cleft. The electron-deficient nature of the quinoxaline rings allows them to interact favorably with electron-rich aromatic guests, such as N,N,N',N'-tetramethyl-p-phenylenediamine, through π-π stacking interactions. beilstein-journals.org

Given its structure, this compound could potentially act as a flexible receptor. The two quinoxaline units, connected by a single sulfur atom, could chelate metal ions or bind to guest molecules that fit within the cleft formed by the two aromatic wings. The electron-poor character of the quinoxaline rings makes them suitable for recognizing electron-rich guests. Furthermore, the sulfur atom itself can act as a soft binding site for specific metals or participate in other non-covalent interactions.

Below is a table summarizing molecular recognition examples involving quinoxaline-based hosts, illustrating the potential roles for this compound.

| Host Architecture | Guest Type | Key Interactions | Reference |

| Fluorinated syn-bis-quinoxaline Tweezer | Electron-rich arenes | π-π stacking | beilstein-journals.orgnih.gov |

| Tetra-quinoxaline-based Cavitand | Benzonitrile | C-H···π, C-H···N, dispersion | nih.gov |

| Bis(tetrazine) Tweezer (analogue) | Silver (I) Cations | N-Ag coordination, π-interactions | mdpi.com |

Self-Assembly Processes and Formation of Higher-Order Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The aromatic, planar nature of the quinoxaline units in this compound makes it an ideal candidate for forming higher-order structures through processes like π-π stacking.

Studies on other quinoxaline-containing molecules have demonstrated their ability to self-assemble into well-defined morphologies. For example, specific quinoxaline-substituted organic molecules have been shown to self-assemble into textured surfaces that enhance light-trapping efficiency for photothermal applications. nih.gov The final morphology of these assemblies can be controlled by engineering the molecular side-chains, highlighting the tunability of these systems.

In the case of this compound, intermolecular π-π stacking between the quinoxaline rings of adjacent molecules would be a primary driving force for self-assembly. This could lead to the formation of columnar stacks or layered sheet-like structures. The orientation of these stacks would be influenced by the angle of the sulfide (B99878) bridge. In the solid state, this directed assembly can lead to predictable crystal packing, where supramolecular synthons are oriented along the smallest unit cell parameters. researchgate.net The formation of such ordered aggregates is crucial for developing materials with specific electronic or optical properties.

Role of Non-Covalent Interactions in Supramolecular Architectures

The stability and structure of supramolecular assemblies are dictated by a subtle balance of various non-covalent interactions. For architectures involving this compound, several key interactions are expected to play a dominant role.

π-π Stacking: As electron-deficient aromatic systems, the quinoxaline rings are prone to engage in strong π-π stacking interactions. These interactions are fundamental to the formation of one- and two-dimensional supramolecular structures. researchgate.net

Sulfur-Based Interactions: The sulfur atom is not merely a linker; it can actively participate in non-covalent interactions that stabilize supramolecular structures. Sulfur is highly polarizable and can be involved in hydrogen bonding (acting as a hydrogen bond acceptor), sulfur-π interactions, and lone-pair interactions. nih.govrsc.orgrsc.org Quantum chemical calculations have shown that electrostatic and dispersion contributions from sulfur interactions can be significant. nih.gov In the context of this compound, the sulfur atom could interact with hydrogen bond donors or adjacent aromatic rings, further directing the supramolecular assembly.

The table below summarizes the primary non-covalent interactions and their potential influence on the supramolecular architectures of this compound.

| Interaction Type | Description | Potential Role in Architecture |

| π-π Stacking | Attraction between the electron clouds of adjacent quinoxaline rings. | Primary driving force for forming columns and layers. |

| Sulfur···π Interaction | Interaction between the sulfur lone pair and an adjacent aromatic ring. | Stabilizes packing and influences molecular orientation. |

| S···H Hydrogen Bond | Sulfur atom acts as a weak hydrogen bond acceptor. | Provides additional stability and directionality with protic guests or solvents. |

| C-H···N Hydrogen Bond | Interaction of an aromatic C-H with a quinoxaline nitrogen atom. | Fine-tunes the relative positioning of molecules in the crystal lattice. |

Exploration of this compound in Constitutional Dynamic Chemistry (CDC) Systems

Constitutional Dynamic Chemistry (CDC) involves chemical systems capable of altering their constitution through the reversible formation and breaking of covalent or non-covalent bonds. nih.govrsc.org This allows the system to adapt and select its components in response to external stimuli, leading to the amplification of the most stable or 'fittest' member.

While this compound itself contains robust covalent bonds, it can serve as a rigid building block within a larger dynamic system. For example, it could be functionalized with reactive groups that participate in reversible reactions, such as:

Disulfide Exchange: If the sulfide bridge were part of a larger system containing disulfide bonds, it could participate in a dynamic combinatorial library (DCL) where building blocks reversibly exchange. cam.ac.uk

Imine or Hydrazone Formation: Functionalizing the quinoxaline rings with aldehyde or amine groups would allow this compound to be incorporated into dynamic systems based on the reversible formation of imines or hydrazones, which are common in CDC. uni-muenchen.de

The core structure of this compound would act as a scaffold, influencing the geometry and recognition properties of the dynamic library members. The introduction of a target molecule (template) could then shift the equilibrium of the library to favor the formation of a specific host-guest complex, demonstrating the adaptive nature of CDC. uni-muenchen.de

Host-Guest Chemistry Applications of Diquinoxaline Derivatives

Host-guest chemistry, a central part of supramolecular chemistry, involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule. digitellinc.com The rigid, concave structures that can be formed from multiple aromatic units make quinoxaline derivatives excellent candidates for constructing molecular hosts like cages and tweezers. beilstein-journals.orgnih.govmdpi.com

Research on syn-bis-quinoxaline molecular tweezers demonstrates this principle effectively. These molecules create a defined cavity capable of including guest molecules, as confirmed by X-ray crystallography and NMR titration experiments. beilstein-journals.orgnih.gov Similarly, more complex tetra-quinoxaline cavitands have been synthesized, which feature a deep cavity that can engulf guest molecules like benzonitrile. nih.gov The binding in these systems is driven by a combination of weak interactions, including C-H···π and dispersion forces. nih.gov

Building on these designs, this compound could be used as a panel or building block for constructing larger, cage-like host molecules. The defined V-shape of the molecule could be exploited in coordination-driven self-assembly or covalent synthesis to create three-dimensional structures with internal cavities. These cavities could then be used for applications such as molecular sensing, catalysis, or the stabilization of reactive species.

Applications of 2,2 Sulfanediyldiquinoxaline in Advanced Materials Science

Integration into Functional Supramolecular Materials

Supramolecular chemistry focuses on systems composed of multiple molecular subunits assembled through reversible, noncovalent interactions. bbau.ac.inmdpi.com These interactions, including hydrogen bonding, π–π stacking, and electrostatic forces, allow for the construction of well-defined, functional architectures from molecular building blocks. bbau.ac.inmdpi.com

The structure of 2,2'-Sulfanediyldiquinoxaline contains features conducive to forming such supramolecular assemblies. The extensive aromatic surfaces of the two quinoxaline (B1680401) rings can facilitate intermolecular π–π stacking, a key interaction for creating ordered, columnar structures. rsc.org Furthermore, the nitrogen atoms within the pyrazine (B50134) rings can act as hydrogen bond acceptors. These noncovalent interactions are fundamental to molecular recognition and the self-organization processes that drive the formation of complex, functional materials. mdpi.comnih.gov By leveraging these interactions, molecules like quinoxaline derivatives can be designed to self-assemble into discrete supermolecules or extended networks, forming the basis for materials with applications in catalysis, sensing, and beyond. mdpi.comnih.gov

Development of Optoelectronic Materials

The unique electronic properties of the quinoxaline core make its derivatives highly suitable for optoelectronic applications, where materials are required to interact with light and electric fields. researchgate.netresearchgate.net These compounds have been successfully employed as key components in devices that emit light, such as OLEDs, and in systems that detect chemical species, known as chemosensors. nih.gov

Organic Light-Emitting Diode (OLED) Components

Quinoxaline derivatives are recognized for their utility in various layers of an Organic Light-Emitting Diode (OLED). nih.gov Their inherent luminescence and thermal stability make them versatile candidates for the hole transporting layer, the electron transporting layer, or as the host or guest in the emissive layer. google.com The electron-deficient quinoxaline core is particularly effective for electron transport. nih.govqmul.ac.uk

Recent research has focused on developing quinoxaline-based emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for harvesting both singlet and triplet excitons and can theoretically achieve 100% internal quantum efficiency. In one study, three TADF compounds using a 1,2,3,4-tetrahydrophenazine (B181566) acceptor (a quinoxaline-related structure) were synthesized. rsc.org These materials, when used as emitters in OLEDs, demonstrated high efficiency and brightness, highlighting the potential of the quinoxaline framework in next-generation displays and lighting. rsc.org

| Compound | Maximum External Quantum Efficiency (EQE) | Maximum Power Efficiency (PE) | Maximum Brightness | Emission Color |

|---|---|---|---|---|

| DMAC-TTPZ | 15.3% | 41.0 lm W⁻¹ | 36,480 cd m⁻² | Not Specified |

| PXZ-TTPZ | Not Specified | Not Specified | Not Specified | Not Specified |

| PTZ-TTPZ | Not Specified | Not Specified | Not Specified | Not Specified |

Table 1: Performance of OLEDs using quinoxaline-based TADF emitters. The data highlights the high efficiency and brightness achieved with the DMAC-TTPZ compound. rsc.org

Chemosensors for Metal Cations and Anions

The ability of the quinoxaline scaffold to be functionalized with various recognition sites allows for the design of specialized chemosensors for detecting specific ions. nih.gov These sensors often operate through colorimetric (naked-eye color change) or fluorogenic (change in fluorescence) mechanisms upon binding with an analyte. nih.gov

Quinoxaline-based sensors have demonstrated high selectivity and sensitivity for a range of environmentally and biologically important ions. For instance, a novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), was developed as a dual-purpose sensor. It exhibited a distinct color change from colorless to yellow for the selective detection of Fe³⁺ ions and a significant fluorescence quenching response specifically for Cu²⁺ ions. Similarly, another sensor based on acenaphtoquinoxaline was shown to be a highly selective "switch-off" fluorescent probe for Hg²⁺ ions, with a detection limit as low as 42 parts per billion (ppb). nih.gov

Beyond metal cations, quinoxaline derivatives are effective at sensing anions. Receptors incorporating 2,3-dipyrrolylquinoxaline (DPQ) motifs use the two pyrrole (B145914) –NH groups as anion binding sites, while the quinoxaline core acts as the signaling unit. nih.gov These have proven to be efficient sensors for anions like fluoride. nih.govsemanticscholar.org

| Quinoxaline Derivative | Target Analyte(s) | Sensing Mechanism | Detection Limit | Stoichiometry (Sensor:Ion) |

|---|---|---|---|---|

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ | Colorimetric (Colorless to Yellow) | Not Specified | 1:1 |

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Cu²⁺ | Fluorescence Quenching | Not Specified | 1:1 |

| Acenaphtoquinoxaline | Hg²⁺ | Fluorescence Quenching ("Switch-off") | 42 ppb | 1:1 |

| 2,3-dipyrrolylquinoxaline (DPQ) | F⁻ | Colorimetric & Fluorogenic | Not Specified | Not Specified |

| Cyanoquinoxaline 1,4-dioxide (ACQ) | Cu²⁺, Pd²⁺ | Colorimetric & Fluorescence Quenching | Not Specified | 2:1 |

| Cyanoquinoxaline 1,4-dioxide (ACQ) | F⁻ | Colorimetric (Pink to Blue in DMSO) | Not Specified | 1:1 |

Table 2: Examples of quinoxaline-based chemosensors for various cations and anions, detailing their sensing mechanisms and performance characteristics. nih.govnih.govnih.gov

Potential in Organic Semiconductors

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs). rug.nl Quinoxaline derivatives are attractive candidates for these applications, particularly as n-type (electron-transporting) or ambipolar (transporting both electrons and holes) materials, due to the electron-deficient character of the quinoxaline ring. nih.govqmul.ac.uk

The performance of an OFET is largely measured by its charge carrier mobility (how quickly charges move through the material) and its current on/off ratio (the difference in current between the "on" and "off" states). Research into various quinoxaline derivatives has demonstrated their potential. For example, new derivatives end-functionalized with thiophenyl groups showed p-channel (hole-transporting) characteristics with hole mobilities reaching up to 1.9 × 10⁻⁴ cm²/Vs and high on/off ratios when deposited via vacuum. researchgate.net

In another study, copolymers incorporating Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) units were synthesized and tested in OTFTs. rsc.org Depending on the co-monomer used, these polymers exhibited either electron-dominant or hole-dominant ambipolar transport, with mobilities reaching up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹ for holes and 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ for electrons, showcasing the tunability of quinoxaline-based polymers for semiconductor applications. rsc.org

| Compound/Polymer | Device Type | Charge Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | Current On/Off Ratio |

|---|---|---|---|---|

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | OTFT | p-channel (hole) | 1.9 × 10⁻⁴ (vacuum deposited) | 3.5 × 10⁶ |

| Copolymer of PQx and bithiophene | OTFT | Ambipolar (electron-dominant) | μe = 4.28 × 10⁻³ μh = 5.22 × 10⁻⁴ | Not Specified |

| Copolymer of PQx and thieno[3,2-b]thiophene | OTFT | Ambipolar (hole-dominant) | μh = 4.82 × 10⁻² μe = 3.95 × 10⁻³ | Not Specified |

| Phenoxazine-containing benzodioxinoquinoxaline (QPhox2) | TOF | Bipolar | μh = 3.2 × 10⁻⁴ μe = 1.5 × 10⁻⁴ | Not Applicable |

Table 3: Semiconductor performance of various quinoxaline derivatives in organic transistors. The table shows the tunability from p-type to ambipolar behavior and a range of charge carrier mobilities. researchgate.netrsc.orgacs.org

Utilization in Molecular Machines and Devices